Vinyl acrylate
Description
Vinyl acrylate (CAS: 2177-18-6), chemically known as ethenyl 2-propenoate, is a reactive monomer with the molecular formula C₅H₆O₂. It contains two unsaturated double bonds, enabling participation in radical polymerization and cross-linking reactions . Key applications include:
- Radiation-curable coatings: Acts as a polyfunctional acrylyl compound, enhancing cross-link density in UV/electron-beam-cured dispersions .
- Chemical synthesis: Serves as a feedstock for addition reactions due to its α,β-unsaturated ester structure .
- Copolymer production: Used in graft copolymers with vinyl chloride or acrylates to improve material properties like impact resistance and weather stability .
Properties
IUPAC Name |
ethenyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCTWBJQROOONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30811-69-9 | |
| Details | Compound: Poly(vinyl acrylate) | |
| Record name | Poly(vinyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1073286 | |
| Record name | 2-Propenoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-18-6, 30811-69-9 | |
| Record name | Vinyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vinyl acrylate | |
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| Record name | Vinyl acrylate | |
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| Record name | 2-Propenoic acid, ethenyl ester, homopolymer | |
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| Record name | 2-Propenoic acid, ethenyl ester | |
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| Record name | Vinyl acrylate | |
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| Record name | Vinyl acrylate | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl acrylate can be synthesized through several methods. One common approach involves the esterification of acrylic acid with vinyl alcohol. This reaction typically requires an acid catalyst and is conducted under controlled temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of ethylene with acetic acid and oxygen over a palladium catalyst.
Chemical Reactions Analysis
Types of Reactions: Vinyl acrylate undergoes various chemical reactions, including:
Polymerization: The vinyl group allows for free-radical polymerization, forming homopolymers or copolymers with other monomers.
Addition Reactions: The double bonds in this compound can participate in addition reactions with various reagents, such as halogens and hydrogen halides.
Esterification and Transesterification: this compound can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions:
Free-Radical Initiators: Used in polymerization reactions to initiate the formation of polymer chains.
Acid Catalysts: Employed in esterification reactions to facilitate the formation of esters.
Major Products:
Polymers and Copolymers: this compound is used to produce various polymers and copolymers with desirable properties such as flexibility, toughness, and water resistance.
Esters and Amides: Formed through reactions with alcohols and amines, these compounds have applications in coatings, adhesives, and other materials.
Scientific Research Applications
Polymerization Applications
Vinyl Acrylate in Radical Polymerization
this compound is extensively used in radical polymerization processes. It can self-initiate its own free-radical polymerization and also photoinitiate the polymerization of mono- and difunctional acrylates, making it valuable in creating diverse polymeric materials with tailored properties . The ability to control the molecular weight and architecture of the resulting polymers allows for applications in coatings, adhesives, and sealants.
Case Study: Cyclopolymerization Mechanism
A study by Fukuda et al. investigated the cyclopolymerization of this compound alongside other acrylates. The research highlighted a two-step mechanism involving monocyclization and bicyclization processes that significantly influence the properties of the resulting polymers. The study provided insights into the kinetics of these reactions, which are critical for optimizing polymer characteristics for specific applications .
Coatings
This compound-Based Nanohybrid Coatings
Recent advancements have led to the development of POSS-vinyl-urethane acrylate-based nanohybrid coatings. These coatings incorporate polyhedral oligomeric silsesquioxane (POSS) compounds, which enhance thermal and mechanical properties. The coatings exhibit improved hardness, adhesion, and resistance to chemicals, making them suitable for various industrial applications such as automotive finishes and protective layers .
Performance Evaluation
The performance of these nanohybrid coatings was assessed using techniques like thermogravimetric analysis (TGA), dynamic mechanical analysis (DMA), and scanning electron microscopy (SEM). Results demonstrated that the incorporation of POSS compounds significantly improved the thermal stability and mechanical strength of the coatings compared to traditional formulations .
Dental Materials
Use in Dental Applications
this compound is increasingly being employed in dental materials due to its favorable mechanical properties and biocompatibility. Research has shown that this compound composites exhibit excellent shear strength and adhesion characteristics when used as restorative materials .
Case Study: Biostability in Dental Resins
A study focused on developing biostable dental resin systems revealed that while many this compound compositions showed promising initial performance, degradation over time posed challenges. The research emphasized the need for improved formulations that enhance durability without compromising aesthetic qualities or functionality .
Adhesives
This compound in Structural Adhesives
Vinyl acrylates are also utilized in creating structural adhesives due to their strong bonding capabilities and flexibility. They can be formulated with epoxy resins to produce adhesive tapes that demonstrate high adhesion strength and thermal resistance .
Performance Metrics
The performance metrics for these adhesives include temperature resistance, adhesion strength under various conditions, and curing behavior. Studies have shown that this compound-based adhesives can outperform traditional adhesive systems in specific applications, particularly where flexibility and durability are critical .
Summary Table of Applications
Mechanism of Action
The mechanism of action of vinyl acrylate primarily involves its ability to undergo polymerization and addition reactions. The vinyl group in this compound is highly reactive, allowing it to form long polymer chains through free-radical polymerization. This reactivity is harnessed in various applications, from creating flexible and durable materials to developing specialized coatings and adhesives .
Comparison with Similar Compounds
Structural and Functional Properties
The table below compares vinyl acrylate with structurally related acrylates and vinyl esters:
Research Findings and Trends
- Cross-Linking Efficiency: this compound’s dual functionality improves curing speed and mechanical robustness in radiation-curable coatings compared to monofunctional acrylates .
- Environmental Impact : Acrylate-based telephone jacket compounds show reduced environmental persistence compared to vinyl acetate analogs .
Biological Activity
Vinyl acrylate is an important compound in the field of polymer chemistry, particularly known for its applications in coatings, adhesives, and biomedical materials. This article discusses the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and potential applications in medicine.
This compound is an ester derived from acrylic acid and is characterized by its reactive double bond. This structure allows it to participate in various polymerization reactions, leading to the formation of diverse copolymers with unique properties. The biological activity of this compound can be attributed to its ability to form cross-linked networks, which can influence cellular behavior.
Cytotoxicity and Antiproliferative Effects
Recent studies have highlighted the cytotoxic potential of this compound derivatives. For instance, a series of acrylic acid and acrylate ester derivatives were synthesized and screened for antiproliferative activity against MCF-7 breast cancer cells. One notable derivative exhibited an IC50 value of 2.57 ± 0.16 μM, indicating significant cytotoxicity. This compound was found to inhibit β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and increased apoptosis through modulation of gene expression related to apoptosis (p53, Bax, Bcl-2) .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. A study involving electrospun nanofibers made from poly(acrylic acid) (PAA) and poly(vinyl alcohol) (PVA) demonstrated that membranes with higher PAA content exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The antimicrobial effect was attributed to the chelation of divalent cations that stabilize bacterial membranes, leading to cell disruption .
1. Anticancer Activity
A comprehensive study evaluated the anticancer potential of a novel this compound derivative. The results indicated a marked reduction in cell viability in treated MCF-7 cells compared to controls, with a detailed analysis showing alterations in cell cycle distribution and apoptosis markers .
2. Antimicrobial Efficacy
In another study, PAA/PVA membranes were tested for their ability to prevent bacterial colonization. The membranes demonstrated effective inhibition of bacterial growth due to their surface charge properties and the intrinsic activity of PAA against gram-positive bacteria .
Data Summary
| Study | Compound | Target Cells | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Study 1 | This compound Derivative | MCF-7 Cells | 2.57 ± 0.16 | β-tubulin Inhibition |
| Study 2 | PAA/PVA Membrane | E. coli & S. aureus | Not specified | Chelation of Divalent Cations |
Toxicological Considerations
While this compound exhibits promising biological activities, it is essential to consider its toxicity profile. Research indicates that exposure to high concentrations can lead to adverse effects such as irritation and organ toxicity in animal models . Therefore, further studies are necessary to evaluate the safety and efficacy of this compound-based products in clinical applications.
Q & A
Q. What are the standard methods for synthesizing vinyl acrylate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of acrylic acid with vinyl alcohol derivatives, often catalyzed by acid catalysts (e.g., sulfuric acid) or enzymatic methods. Optimization involves adjusting variables such as temperature (60–80°C), molar ratios of reactants, and catalyst loading. Design of Experiments (DOE) frameworks can systematically evaluate these parameters to maximize yield and purity . For reproducibility, document reagent specifications (e.g., purity, supplier) and reaction conditions (e.g., inert atmosphere, stirring rate) in detail .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Key techniques include:
- NMR Spectroscopy : Proton NMR (¹H) identifies vinyl (δ 5.8–6.4 ppm) and acrylate (δ 5.5–6.2 ppm) protons, while ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) .
- FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~1630 cm⁻¹ (C=C stretch) confirm acrylate formation .
- GC-MS : Quantifies purity and detects byproducts like acrylic acid dimers. Calibrate with reference standards and validate against published spectral libraries .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is a volatile irritant. Use fume hoods, nitrile gloves, and chemical goggles. Store under inert gas at ≤4°C to prevent polymerization. Reference Safety Data Sheets (SDS) for acute toxicity (e.g., LD₅₀ in rodents: 250–500 mg/kg) and monitor occupational exposure limits (e.g., 2 ppm TWA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?
Contradictions often arise from differences in exposure routes (oral vs. inhalation), dosage levels, and model organisms. Critically evaluate:
- Study Design : Ensure dose ranges avoid saturation of metabolic pathways (e.g., hepatic esterase activity) .
- Endpoint Relevance : Distinguish between local irritation (e.g., forestomach tumors in gavage studies) and systemic effects .
- Data Normalization : Use body-weight scaling or allometric models to compare interspecies data .
Q. What factors should be controlled when designing experiments to study this compound’s polymerization kinetics?
Key variables include:
- Initiator Selection : Radical initiators (e.g., AIBN) vs. photopolymerization. Monitor half-life and decomposition rates .
- Solvent Effects : Polar solvents (e.g., DMF) may stabilize transition states but inhibit chain propagation.
- Temperature : Arrhenius plots can quantify activation energy (Eₐ) for propagation vs. termination steps . Use real-time FT-IR or dilatometry to track conversion rates .
Q. How can mechanistic pathways for this compound’s reactions in different solvents be critically evaluated?
Combine experimental and computational approaches:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated solvents to identify rate-determining steps .
- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic additions .
- Solvent Polarity Correlations : Plot reaction rates against Kamlet-Taft parameters (e.g., π*, α, β) .
Q. What statistical approaches are appropriate for analyzing variability in this compound synthesis yields?
Apply ANOVA to identify significant factors (e.g., catalyst type, temperature). For non-linear relationships, use response surface methodology (RSM) . Report confidence intervals (95%) and validate models with independent test runs .
Methodological Best Practices
Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?
- Materials : Specify suppliers, purity grades, and batch numbers (e.g., Sigma-Aldrich, ≥99%, Lot #XYZ) .
- Protocols : Detail reaction setups (e.g., "argon-purged three-neck flask with reflux condenser") and quenching methods .
- Data Archiving : Share raw spectra, chromatograms, and computational input files via repositories like Zenodo .
Q. What strategies are recommended for integrating literature data into this compound research?
- Systematic Reviews : Use databases like SciFinder or Reaxys to compile kinetic data and toxicity profiles .
- Meta-Analysis : Normalize reported yields or rate constants using standardized units (e.g., mmol·L⁻¹·h⁻¹) .
- Contradiction Mapping : Tabulate divergent findings (e.g., conflicting LC₅₀ values) and hypothesize methodological causes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
